molecular formula C17H17NO2 B14386557 5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one CAS No. 88461-02-3

5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one

Cat. No.: B14386557
CAS No.: 88461-02-3
M. Wt: 267.32 g/mol
InChI Key: NTNMNZMVCSTLJQ-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-1,4-diphenylbutan-2-one with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the pyrrolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88461-02-3

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

5-hydroxy-4-methyl-1,4-diphenylpyrrolidin-2-one

InChI

InChI=1S/C17H17NO2/c1-17(13-8-4-2-5-9-13)12-15(19)18(16(17)20)14-10-6-3-7-11-14/h2-11,16,20H,12H2,1H3

InChI Key

NTNMNZMVCSTLJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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